

# Synthesis and Isotopic Labeling of 4-Oxofenretinide-d4: A Technical Guide

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## Compound of Interest

Compound Name: 4-Oxofenretinide-d4

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This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **4-Oxofenretinide-d4**, a deuterated analog of a key metabolite of the synthetic retinoid Fenretinide. This document details the chemical synthesis, methodologies for isotopic labeling, and the biological context of 4-Oxofenretinide, including its mechanism of action and relevant signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

## Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated significant promise as a chemopreventive and therapeutic agent in various cancers. Its biological activity is, in part, attributed to its metabolites, among which 4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide) has been identified as a potent inducer of cell cycle arrest and apoptosis in cancer cells. The introduction of deuterium at specific molecular positions can alter the metabolic profile of a compound, often leading to improved pharmacokinetic properties. This guide focuses on **4-Oxofenretinide-d4**, a deuterated variant of this active metabolite.

## Quantitative Data

The following tables summarize key quantitative data related to the biological activity and analysis of 4-Oxofenretinide and its parent compound, Fenretinide.

Table 1: In Vitro Cytotoxicity of 4-Oxofenretinide in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
A2780	Ovarian Carcinoma	~1-5
MCF-7	Breast Adenocarcinoma	Not explicitly found
HTB-26	Breast Cancer (highly aggressive)	Not explicitly found
PC-3	Pancreatic Cancer	Not explicitly found
HepG2	Hepatocellular Carcinoma	Not explicitly found

IC50 values for Fenretinide are reported to be in the 1-5 μM range for various cancer cell lines[1]. Specific IC50 values for 4-Oxofenretinide were not found in the provided search results, but it is stated to be more potent than Fenretinide in some cell lines.

Table 2: Pharmacokinetic Parameters of Fenretinide and its Metabolites

Compound	Matrix	Lower Limit of Quantification (LLOQ)	Linear Range	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
4-Oxofenretinide	Human Plasma	0.2 ng/mL[2][3]	0.2–50 ng/mL[2][3]	< 7.64%[2][3]	94.92–105.43%[2][3]
Fenretinide	Human Plasma	0.2 ng/mL[2][3]	0.2–50 ng/mL[2][3]	< 7.64%[2][3]	94.92–105.43%[2][3]
4-MPR	Human Plasma	0.2 ng/mL[2][3]	0.2–50 ng/mL[2][3]	< 7.64%[2][3]	94.92–105.43%[2][3]
Fenretinide	Mouse Plasma	1 ng/mL[1]	1–500 ng/mL[1]	6.9–7.5%[1]	99.3–101.0%[1]
Fenretinide	Mouse Tumor	1 ng/mL[1]	50–2000 ng/mL[1]	0.96–1.91%[1]	102.3–105.8%[1]

## Experimental Protocols

### Proposed Synthesis of 4-Oxofenretinide

While a direct, detailed protocol for the synthesis of 4-Oxofenretinide was not found in the search results, a plausible synthetic route can be derived from the synthesis of its derivatives<sup>[4]</sup> and the general synthesis of retinoids. The synthesis would likely start from  $\beta$ -ionone and involve a series of olefination and oxidation reactions to construct the polyene chain and the terminal amide. A key step would be the introduction of the oxo group at the 4-position of the cyclohexene ring.

A plausible multi-step synthesis could involve:

- Chain elongation of  $\beta$ -ionone: Utilizing Horner-Wadsworth-Emmons or Wittig reactions to build the polyene side chain.
- Introduction of the carboxylic acid functionality: Oxidation of the terminal methyl group of the polyene chain to a carboxylic acid.
- Amide coupling: Coupling of the resulting retinoic acid analog with 4-aminophenol to form the amide bond.
- Oxidation of the cyclohexene ring: A selective oxidation to introduce the ketone at the 4-position. This is a critical and potentially challenging step requiring a specific oxidizing agent that does not affect the polyene chain.

### Isotopic Labeling of 4-Oxofenretinide to 4-Oxofenretinide-d4

The "-d4" designation implies the introduction of four deuterium atoms. Based on common sites of metabolic activity and synthetic accessibility, a likely position for deuteration is the cyclohexene ring. The following protocol outlines a general strategy for achieving this labeling.

Protocol for Deuterium Labeling:

- Synthesis of a suitable precursor: A precursor to 4-Oxofenretinide, such as a protected version of the final molecule or an intermediate in the synthesis, would be required. A

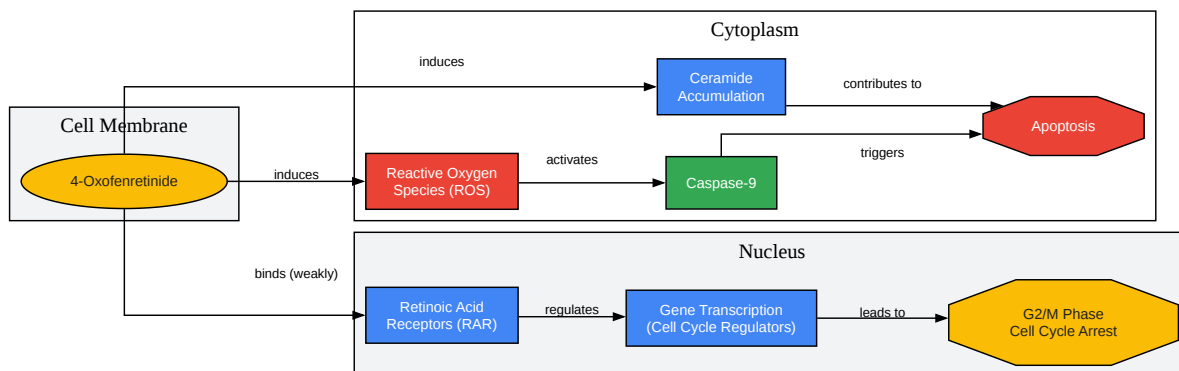
plausible precursor would be one containing a cyclohexene ring that can be subjected to deuteration.

- Deuteration of the cyclohexene ring:
  - Method A: Catalytic Deuteration: The precursor could be subjected to catalytic hydrogenation using deuterium gas ( $D_2$ ) and a suitable catalyst (e.g., Palladium on carbon). This would likely saturate the double bond in the cyclohexene ring, which would then need to be re-introduced. A more selective method would be preferable.
  - Method B: Acid-Catalyzed H/D Exchange: Utilizing a strong deuterated acid such as  $D_2SO_4$  in  $D_2O$  can facilitate the exchange of protons for deuterons on the cyclohexene ring[5]. The specific positions of exchange would depend on the reaction conditions and the electronic properties of the ring.
- Completion of the synthesis: Following the deuteration of the precursor, the remaining synthetic steps to yield **4-Oxofenretinide-d4** would be carried out.
- Purification and Characterization: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC). The incorporation and position of the deuterium atoms would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of 4-Oxofenretinide in Cancer Cells

4-Oxofenretinide exerts its anticancer effects through a complex interplay of signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to act through both Retinoic Acid Receptor (RAR)-dependent and independent mechanisms.

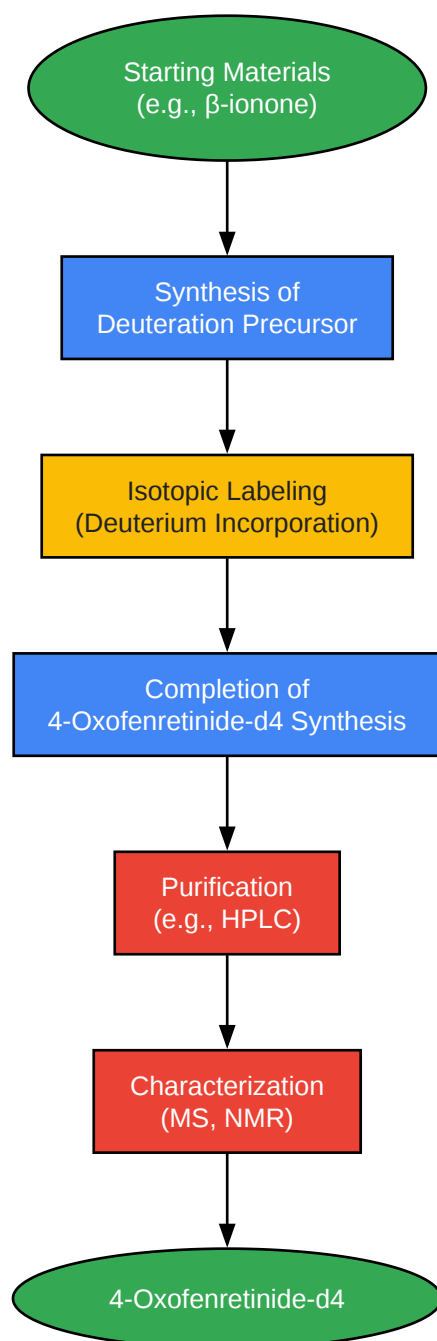


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Caption: Signaling pathway of 4-Oxofenretinide leading to apoptosis and cell cycle arrest.

## Experimental Workflow for Synthesis and Labeling

The following diagram illustrates a generalized workflow for the synthesis and isotopic labeling of **4-Oxofenretinide-d4**.

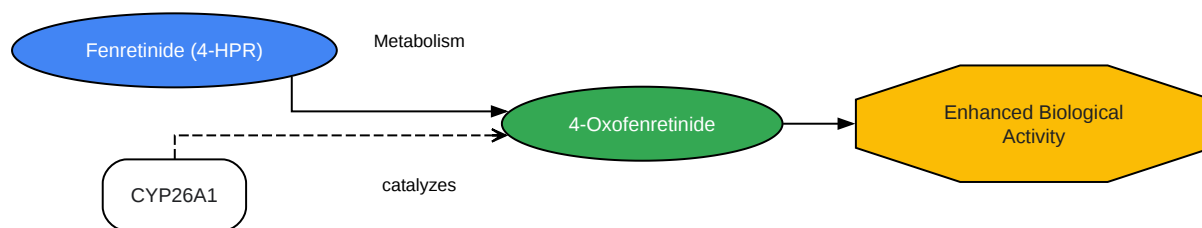


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Caption: General workflow for the synthesis and isotopic labeling of **4-Oxofenretinide-d4**.

## Logical Relationship of Fenretinide Metabolism

The metabolic conversion of Fenretinide to 4-Oxofenretinide is a key step in its mechanism of action. This process is primarily mediated by the cytochrome P450 enzyme CYP26A1.



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Caption: Metabolic conversion of Fenretinide to the active metabolite 4-Oxofenretinide.

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